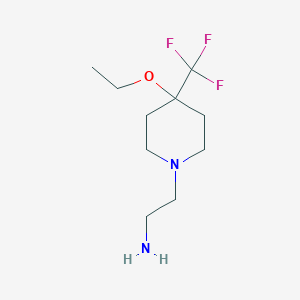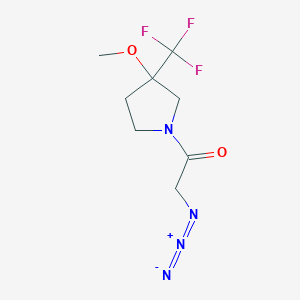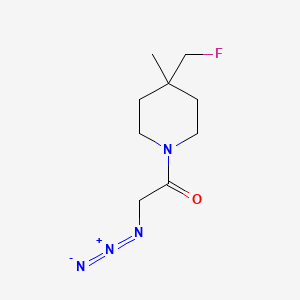
2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine
Overview
Description
2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H19F3N2O and its molecular weight is 240.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reaction Kinetics and Mechanisms
Studies on the kinetics of reactions involving piperidine derivatives, such as the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, have provided insights into complex reaction mechanisms. These reactions often lead to the formation of products through intermediate steps, involving primary and secondary amines. The kinetics and isotope effects observed in these reactions help in understanding the underlying mechanisms, which could be relevant to the behavior of 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine in similar chemical environments (Jarczewski, Schroeder, & Dworniczak, 1986).
Photochemical Reactions
Research into the dynamic behavior of photoexcited nitrophenyl alkyl ethers in the presence of tertiary amines has revealed the impact of Coulombic interactions on reaction mechanisms. This knowledge can be applied to understand how similar interactions might affect the behavior of this compound when exposed to light, potentially leading to novel photochemical applications (González-Blanco, Bourdelande, & Marquet, 1997).
Synthesis and Antibacterial Activity
The microwave-assisted synthesis of piperidine-containing compounds has been explored for their antibacterial properties. By understanding the synthesis routes and biological activities of similar piperidine derivatives, researchers can potentially develop new antibacterial agents using this compound as a core structure (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmaceutical Building Blocks
The development of pharmaceuticals often involves the synthesis of complex molecules from simpler building blocks. Studies on the high-yielding syntheses of 1-piperidin-4-yl-substituted lactams demonstrate the utility of piperidine derivatives in creating valuable compounds for pharmaceutical applications. This suggests potential uses for this compound in the synthesis of novel therapeutic agents (Mapes & Mani, 2007).
Properties
IUPAC Name |
2-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-2-16-9(10(11,12)13)3-6-15(7-4-9)8-5-14/h2-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIDGVREPZNLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477391.png)
